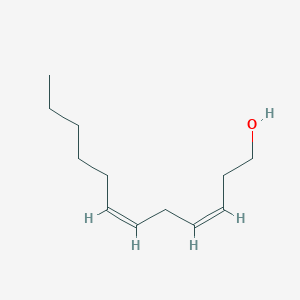
3Z,6Z-Dodecadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3Z,6Z-Dodecadien-1-ol is an organic compound with the molecular formula C12H22O. It is a primary alcohol with two conjugated double bonds located at the 3rd and 6th positions of the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3Z,6Z-Dodecadien-1-ol typically involves the use of alkyne or alkene precursors. One common method is the partial hydrogenation of 1,3,6,9-dodecatetraene. The reaction conditions often include the use of a palladium catalyst under controlled hydrogen pressure to achieve selective hydrogenation at the desired positions .
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3Z,6Z-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Dodecadienal, dodecadienoic acid
Reduction: Dodecane
Substitution: Dodecadienyl chloride, dodecadienyl bromide
Wissenschaftliche Forschungsanwendungen
3Z,6Z-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a pheromone in certain insect species, aiding in the study of insect behavior and communication.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 3Z,6Z-Dodecadien-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors in insects, triggering behavioral responses. The double bonds and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. The pathways involved include signal transduction mechanisms that lead to physiological and behavioral changes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3Z,6E-Dodecadien-1-ol: Similar structure but with a trans configuration at the 6th position.
3E,6Z-Dodecadien-1-ol: Similar structure but with a trans configuration at the 3rd position.
Dodecanol: Lacks the double bonds, making it less reactive in certain chemical reactions.
Uniqueness
3Z,6Z-Dodecadien-1-ol is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its reactivity in various chemical reactions make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
29125-78-8 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
dodeca-3,6-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3 |
InChI-Schlüssel |
WVTVMLXNKUWGBH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCO |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCO |
Kanonische SMILES |
CCCCCC=CCC=CCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















